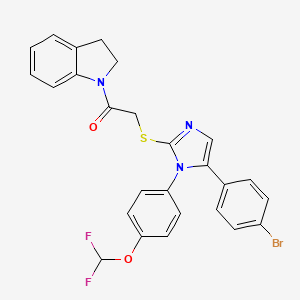

![molecular formula C19H15F6NO4 B2699228 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1396773-48-0](/img/structure/B2699228.png)

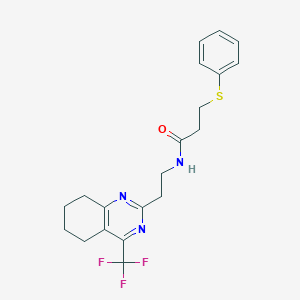

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzodioxole group, which is a common motif in many biologically active compounds and pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .

Molecular Structure Analysis

The benzodioxole group is a rigid, planar structure which can participate in aromatic stacking interactions. The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the benzodioxole and trifluoromethyl groups can influence properties such as lipophilicity, stability, and solubility .Applications De Recherche Scientifique

Heavy Metal Ion Detection

The compound has been explored for its ability to detect heavy metal ions, particularly lead (Pb²⁺) . Researchers have developed a sensitive and selective Pb²⁺ sensor by depositing a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The resulting sensor exhibits reliable electrochemical behavior, making it suitable for detecting carcinogenic lead ions in environmental samples .

Pharmaceutical Applications

While not extensively studied, the compound’s structural features, including the benzo[d][1,3]dioxole moiety, suggest potential pharmaceutical applications. Similar benzo[d][1,3]dioxole derivatives have shown promise as:

- Antitumor agents : These compounds exhibit cytotoxic effects against cancer cells .

- Antimicrobial agents : Their antibacterial and antifungal properties make them interesting candidates for combating infections .

- COX-2 inhibitors : Inhibition of cyclooxygenase-2 (COX-2) is relevant in managing inflammation and pain .

- Anti-JH (juvenile hormone) activity : Some benzo[d][1,3]dioxole derivatives have demonstrated anti-JH effects, which could be relevant in insect control .

Other Potential Applications

Although further research is needed, the compound’s unique structure may contribute to additional applications, such as:

Mécanisme D'action

Target of Action

Compounds with a benzodioxole moiety have been reported to exhibit activity against various cancer cell lines . The specific targets can vary widely depending on the exact structure of the compound and the cell type.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some benzodioxole derivatives have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F6NO4/c1-17(28,11-2-3-14-15(7-11)30-9-29-14)8-26-16(27)10-4-12(18(20,21)22)6-13(5-10)19(23,24)25/h2-7,28H,8-9H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYICDUKLRCWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2699151.png)

![2-(benzylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2699155.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)

![3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2699164.png)